molecular formula C13H22O2 B1361329 4-tert-Butylcyclohexyl acrylate CAS No. 84100-23-2

4-tert-Butylcyclohexyl acrylate

Cat. No. B1361329
CAS RN: 84100-23-2
M. Wt: 210.31 g/mol
InChI Key: LAIJAUHBAWLPCO-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl acrylate (TBCHA) is a chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.32 . It is a colorless to light yellow or light orange clear liquid . It is used as a thinner and crosslinker in radiation-curing coatings .


Synthesis Analysis

The synthesis of 4-tert-Butylcyclohexyl acrylate is typically achieved via solution polymerization technique . The process involves the use of 4-tert-Butylcyclohexyl acrylate as a functional monomer .


Molecular Structure Analysis

The linear formula of 4-tert-Butylcyclohexyl acrylate is H2C=CHCO2C6H10C(CH3)3 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-tert-Butylcyclohexyl acrylate is used as a functional monomer in the synthesis of hydroxyl acrylic resin via solution polymerization technique . It is also used as a thinner and crosslinker in radiation-curing coatings .


Physical And Chemical Properties Analysis

4-tert-Butylcyclohexyl acrylate has a refractive index of 1.464 (lit.) and a density of 1.108 g/mL at 25 °C (lit.) . It has a flash point of 102 °C . The compound is non-flammable .

Scientific Research Applications

Synthesis of High-Solid, Low-Viscosity Hydroxy Acrylic Resin

4-tert-Butylcyclohexyl acrylate (TBCHA) has been utilized in the synthesis of high-solid, low-viscosity hydroxy acrylic resin. The use of TBCHA as a functional monomer in solution polymerization significantly reduces the viscosity of the synthesized resin while maintaining high solid content. This was achieved through optimized experimental conditions determined by mixture experimental design methodology (Wang, Xu, Yu, & Xu, 2019).

Anionic Polymerization

TBCHA has been studied in the context of anionic polymerization. This process, particularly when using tert-butyl acrylate, has been investigated to prepare poly(acrylic acid) with narrow molecular weight distributions under specific conditions, such as purification of the monomer and controlled polymerization with n-butyllithium in tetrahydrofuran at -78°C (Kitano, Fujimoto, & Nagasawa, 1977).

Synthesis of Cyclohexane β-Keto Esters

TBCHA plays a role in the one-pot synthesis of 4,4-disubstituted cyclohexane β-keto esters, using a tandem double Michael addition-Dieckmann condensation reaction. This method is crucial for creating various building blocks in natural product synthesis and medicinal chemistry (Degraffenreid et al., 2007).

Polymer Stabilization

In polymer stabilization research, TBCHA derivatives have been shown to be effective stabilizers for the thermal degradation of butadiene type polymers. The stabilization mechanism involves polymer radical trapping by the acrylate group, followed by hydrogen transfer from phenolic hydroxyl groups, resulting in stable phenoxyl radicals (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).

Atom Transfer Radical Polymerization

TBCHA is used in atom transfer radical polymerization (ATRP) of tert-butyl acrylate. The ATRP method produces low molecular weight polymers with narrow molecular weight distributions. This differs from ATRP of methyl or n-butyl acrylate, illustrating the unique properties of TBCHA in polymerization processes (Davis and Matyjaszewski, 2000).

Synthesis of Water-Soluble Drag Reducing Agents

Research has also explored the synthesis of water-soluble drag reducing agents using TBCHA. Specifically, 4-arm star poly(acrylic acid) synthesized from TBCHA has shown effectiveness as a drag reducing agent and demonstrates superior mechanical stability compared to other commercial products (Cole, Khosravi, & Musa, 2016).

Safety And Hazards

4-tert-Butylcyclohexyl acrylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Protective measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .

Future Directions

4-tert-Butylcyclohexyl acrylate is used in the production of high-solid, low-viscosity hydroxy acrylic resin . This suggests potential future directions in the development of low-VOC or zero-VOC coating formulations .

properties

IUPAC Name

(4-tert-butylcyclohexyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-12(14)15-11-8-6-10(7-9-11)13(2,3)4/h5,10-11H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIJAUHBAWLPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

171730-39-5
Record name 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171730-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID001004378
Record name 4-tert-Butylcyclohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4-tert-Butylcyclohexyl acrylate

CAS RN

84100-23-2
Record name 4-tert-Butylcyclohexyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84100-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-tert-Butylcyclohexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1-dimethylethyl)cyclohexyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
X Wang, Q Xu, H Yu, J Xu - Journal of Saudi Chemical Society, 2019 - Elsevier
… In this paper, 4-tert-Butylcyclohexyl acrylate (TBCHA) has been introduced into acrylic resin synthesis and the mixture experimental design method was applied to design the synthesis …
Number of citations: 9 www.sciencedirect.com
AL Hook, CY Chang, J Yang, DJ Scurr… - JoVE (Journal of …, 2012 - jove.com
… The Raman spectra measured for polymer spots of 4-tert-butylcyclohexyl acrylate printed at varied O 2 levels, indicated to the left of each spectrum, (A) before and (B) after vacuum …
Number of citations: 26 www.jove.com
W Voit, T Ware, K Gall - abstracts.biomaterials.org
Conclusions: A new method has been proposed and validated for accurately tuning the thermomechanical properties of network acrylates with shape-memory properties. Adjustment of …
Number of citations: 3 abstracts.biomaterials.org
W Voit, T Ware, K Gall - Polymer, 2010 - Elsevier
… oligomers blended with 9.00 wt% TMPTA demonstrate a higher gel fraction at all radiation doses than sensitized PMA while copolymers of PMA and 4-tert-butylcyclohexyl acrylate (…
Number of citations: 73 www.sciencedirect.com
MC Davies, MR Alexander, AL Hook, J Yang… - Journal of drug …, 2010 - Taylor & Francis
… Polymers designated with a superscript seven are example outliers where the minor constituent is monomer 7 (4-tert-butylcyclohexyl acrylate). The key denotes polymers grouped by …
Number of citations: 38 www.tandfonline.com
RA Gumerov, E Gau, W Xu, A Melle, SA Filippov… - Journal of colloid and …, 2020 - Elsevier
… We chose 4-tert-butylcyclohexyl acrylate (TBCHA) as the model hydrophobic monomer and N-vinylcaprolactam (VCL) as the hydrophilic one. The latter one was chosen due to its …
Number of citations: 22 www.sciencedirect.com
A Rosenfeld, PA Levkin - Advanced Biosystems, 2019 - Wiley Online Library
… Pits were only observed in copolymers of 4-tert-butylcyclohexyl-acrylate with either (oligo)ethylene glycol acrylate or 3-(dimethylamino)propyl acrylate. The difference in hydrophilicity of …
Number of citations: 11 onlinelibrary.wiley.com
J Yang, Y Mei, AL Hook, M Taylor, AJ Urquhart… - Biomaterials, 2010 - Elsevier
… Note the prominent effect of the monomer 3-dimethylamino propyl acrylate (denoted by letter E) on reducing water contact angle except for monomer 4-tert-butylcyclohexyl acrylate (…
Number of citations: 118 www.sciencedirect.com
AKB Hansen - 2012 - era.ed.ac.uk
… The top cell binding polymer in the microarray studies consisted of the hydrophobic 4-tert-butylcyclohexyl acrylate (monomer 9) and n-butyl methacrylate (monomer 10) in equal ratios. …
Number of citations: 2 era.ed.ac.uk
J Baro, C Fleckenstein - Inkjet Printing in Industry: Materials …, 2022 - Wiley Online Library
… In contrast, monofunctional cylcloaliphatic acrylate monomers like 4-tert-butylcyclohexyl acrylate 15 or 3,3,5-trimethylcyclohexyl acrylate 16 feature considerably higher reactivity with …
Number of citations: 0 onlinelibrary.wiley.com

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